molecular formula C11H12N6O5 B11098385 4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11098385
M. Wt: 308.25 g/mol
InChI Key: TXNHGSFPLMPWQW-UHFFFAOYSA-N
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Description

(Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the amino group: This step often involves the reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Attachment of the methoxy and nitrophenyl groups: These groups can be introduced through nucleophilic substitution reactions, where a suitable methoxy or nitrophenyl derivative reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, coupled with the amino, methoxy, and nitrophenyl groups, provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H12N6O5

Molecular Weight

308.25 g/mol

IUPAC Name

4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C11H12N6O5/c1-20-8-3-2-6(4-7(8)17(18)19)5-21-15-10(12)9-11(13)16-22-14-9/h2-4H,5H2,1H3,(H2,12,15)(H2,13,16)

InChI Key

TXNHGSFPLMPWQW-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CO/N=C(/C2=NON=C2N)\N)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)CON=C(C2=NON=C2N)N)[N+](=O)[O-]

Origin of Product

United States

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